molecular formula C19H25F2N3O2 B6067818 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one

Cat. No.: B6067818
M. Wt: 365.4 g/mol
InChI Key: HRROHHPGYSKTEY-UHFFFAOYSA-N
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Description

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with an azepane moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the azepane and difluorophenyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine or azepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders or infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one
  • 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione
  • 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O2/c20-15-7-5-6-14(18(15)21)13-24-11-8-22-19(26)16(24)12-17(25)23-9-3-1-2-4-10-23/h5-7,16H,1-4,8-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRROHHPGYSKTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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